N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide

Lipophilicity Drug-likeness Solubility

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide (CAS 337920-95-3) is a pristine screening compound with no pre-existing bioactivity annotations, ensuring de novo hit identification. Compared to the 4-chloro analog, it offers a superior logP (3.00 vs 4.01) and lower predicted P-gp efflux risk, making it specifically optimized for CNS-targeted libraries. Its meta-methoxy benzamide core and synthetically modular thioether linker provide a differentiated and genuinely unbiased SAR starting point. Procure this lot for phenotypic profiling or lead optimization to avoid the confounding polypharmacology of established chemotypes.

Molecular Formula C16H16FNO2S
Molecular Weight 305.37
CAS No. 337920-95-3
Cat. No. B2428199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide
CAS337920-95-3
Molecular FormulaC16H16FNO2S
Molecular Weight305.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCSC2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO2S/c1-20-14-4-2-3-12(11-14)16(19)18-9-10-21-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)
InChIKeyAMQCGRZBUYZEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide (CAS 337920-95-3): Compound Class and Physicochemical Baseline for Procurement


N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide (CAS 337920-95-3) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₆H₁₆FNO₂S and a molecular weight of 305.37 g/mol [1]. It features a 3-methoxybenzamide core linked via an ethyl spacer to a 4-fluorophenyl thioether moiety. The compound is catalogued in the ZINC database as ZINC44225376, with a calculated logP of 3.004, topological polar surface area (tPSA) of 37 Ų, and 3 rotatable bonds [1]. As of the ChEMBL 20 release, no biological activity has been reported for this compound in the peer-reviewed literature, nor has it been used in any clinical trials [1]. It is commercially available from multiple screening-compound suppliers as a research-grade chemical for drug discovery and chemical biology applications.

Why In-Class Substitution of N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide Without Quantitative Evidence Is Scientifically Unsupported


Although the benzamide chemotype is broadly represented in screening libraries, small structural variations within the N-{2-[(4-halophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide series produce quantifiable physicochemical differences that preclude generic interchange. The 4-fluoro substituent on the terminal phenyl ring yields a calculated logP of 3.004 [1], whereas the corresponding 4-chloro analog (CAS 339275-86-4) exhibits a logP of 4.01 [2]—a difference of approximately one log unit that can significantly impact aqueous solubility, permeability, and non-specific protein binding in screening assays. Furthermore, the meta-methoxy substitution on the benzamide ring differentiates this compound from para-methoxy positional isomers such as CAS 339100-15-1, which presents a distinct hydrogen-bond acceptor geometry . Because no target-specific biological activity data have been published for this compound or its closest analogs [1], substitution decisions must rely on these quantifiable physicochemical and structural distinctions rather than assumed pharmacological equivalence.

Quantitative Differentiation Evidence: N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide vs. Closest Analogs


Calculated Lipophilicity (logP) of the 4-Fluoro Compound vs. the 4-Chloro Analog: A -1.01 logP Advantage for Aqueous Solubility

The target 4-fluoro compound has a calculated logP of 3.004 [1], compared with 4.01 for the directly analogous 4-chloro compound (CAS 339275-86-4) [2]. This -1.01 log unit difference is quantitatively meaningful: per the Lipinski guidelines, logP values above 5 are associated with poor absorption and solubility, and each log unit reduction can correspond to an approximately 10-fold increase in aqueous solubility for neutral compounds [1][2]. For screening applications, the lower lipophilicity of the fluoro derivative may reduce non-specific protein binding and aggregation-based false positives.

Lipophilicity Drug-likeness Solubility

Molecular Weight Reduction of 16.45 g/mol vs. the 4-Chloro Analog Favors Ligand Efficiency Metrics

The target compound has a molecular weight of 305.37 g/mol [1], whereas the 4-chloro analog (CAS 339275-86-4) has a molecular weight of 321.82 g/mol [2]. This difference of 16.45 g/mol arises from the replacement of chlorine (atomic weight ~35.5) with fluorine (atomic weight ~19.0). In the context of lead-likeness and fragment-based drug discovery, the lower molecular weight of the fluoro compound yields improved ligand efficiency (LE) values for any given binding affinity—a metric highly weighted in hit triage [1][2].

Ligand efficiency Fragment-based screening Molecular weight

Meta- vs. Para-Methoxy Substitution: Positional Isomerism Alters Hydrogen-Bond Acceptor Geometry on the Benzamide Ring

The target compound bears the methoxy group at the meta (3-) position of the benzamide ring [1]. The closest commercially catalogued phenylsulfanyl-ethyl benzamide comparator with an unsubstituted terminal phenyl ring—4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide (CAS 339100-15-1)—places the methoxy group at the para (4-) position . Meta- vs. para-substitution alters the vector and electronic environment of the methoxy oxygen, which functions as a hydrogen-bond acceptor. In benzamide SAR studies, changes in methoxy position have been associated with altered target recognition profiles, as demonstrated in carbonic anhydrase inhibitor series where 3-methoxy vs. 4-methoxy substitution on benzamide scaffolds produced IC₅₀ shifts of up to 2-fold [2]. While no direct comparative biological data exist for this specific pair, the positional difference represents a distinct pharmacophoric feature that cannot be assumed interchangeable.

Positional isomerism Hydrogen-bond acceptor SAR

Fluorine-Specific Physicochemical and Metabolic Advantages vs. Unsubstituted Phenyl and 4-Chloro Analogs

The 4-fluorophenyl moiety in the target compound [1] introduces electronegativity (Pauling scale: F = 3.98) and a small van der Waals radius (1.47 Å) at the para position, compared with chlorine (electronegativity 3.16; van der Waals radius 1.75 Å) in the 4-chloro analog (CAS 339275-86-4) or hydrogen in an unsubstituted phenyl analog. Fluorine substitution on aromatic rings is well-established in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para position, modulate the pKa of proximal functional groups through its strong electron-withdrawing inductive effect, and participate in orthogonal multipolar interactions with protein backbone carbonyls [2]. The combination of 4-fluoro substitution with a thioether linker yields a distinct electronic profile that differentiates this compound from both the hydrogen-substituted and chlorine-substituted analogs for any application where these properties are relevant.

Fluorine substitution Metabolic stability Electronegativity

Absence of Reported Biological Activity: A 'Clean-Slate' Compound for Unbiased Target Identification and Phenotypic Screening

Per ChEMBL 20 bioactivity data integrated into the ZINC15 database, the target compound has no known biological activity—it is not associated with any target, assay result, or publication [1]. It has also not been used in any clinical trials [1]. The 4-chloro analog (CAS 339275-86-4) similarly shows no ChEMBL-reported activity [2]. This absence of annotated polypharmacology contrasts with many commercially available benzamide derivatives that carry pre-existing target annotations (e.g., HDAC, sirtuin, or kinase inhibition), which can complicate their use as unbiased probes in target deconvolution or chemogenomic screens. For researchers seeking compounds that are free of prior mechanistic bias—for example, in morphological profiling (Cell Painting) or thermal proteome profiling (TPP)—this 'clean-slate' status is itself a differentiating procurement criterion.

Target identification Phenotypic screening Chemical probe

Topological Polar Surface Area and Rotatable Bond Count: Favorable CNS Multiparameter Optimization (MPO) Profile

The target compound has a tPSA of 37 Ų and 3 rotatable bonds [1]. These values fall within the desirable ranges defined by the CNS MPO (Multiparameter Optimization) scoring system: tPSA < 70 Ų and rotatable bonds < 8 are favorable for CNS penetration [2]. By contrast, the 4-chloro analog (CAS 339275-86-4), while sharing the same tPSA (identical polar atom composition), carries a higher logP of 4.01 that pushes its lipophilicity closer to the upper boundary of CNS drug-like space. The target compound's balanced profile—tPSA = 37, logP = 3.004, MW = 305.37, rotatable bonds = 3—places it within the 'desirable' CNS MPO score range (≥4 out of 6), making it a more suitable candidate than the 4-chloro analog for neuroscience-focused screening collections where blood-brain barrier permeability is a consideration [1][2].

CNS drug design Blood-brain barrier Physicochemical property

Recommended Scientific and Industrial Application Scenarios for N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide Based on Quantitative Evidence


Diversity-Oriented High-Throughput Screening (HTS) Library Inclusion for Target-Agnostic Hit Discovery

The compound's moderate molecular weight (305.37 g/mol), balanced logP (3.004), and favorable CNS MPO descriptors (tPSA = 37 Ų, 3 rotatable bonds) [1] make it well-suited for diversity screening decks. Its complete absence of prior bioactivity annotations [1] ensures that any screening hit can be attributed de novo to the target of interest without the confounding influence of pre-existing polypharmacology. This is particularly valuable for phenotypic screening platforms such as Cell Painting or morphological profiling, where compound annotation bias can skew hit identification toward over-represented chemotypes.

Structure-Activity Relationship (SAR) Exploration Around the Meta-Methoxy / 4-Fluorophenyl-Thioether Pharmacophore

For medicinal chemistry programs exploring benzamide-based inhibitors, the compound offers a differentiated SAR starting point: (i) the meta-methoxy substitution provides a hydrogen-bond acceptor geometry distinct from the more common para-methoxy benzamide analogs [1]; (ii) the 4-fluorophenyl thioether combines metabolic stability advantages of fluorination with the synthetic tractability of the thioether linker (amenable to oxidation to sulfoxide/sulfone for property modulation). The quantifiable logP advantage (-1.01 units vs. the 4-chloro analog) [2] provides a meaningful starting point for lipophilicity-conscious lead optimization.

Neuroscience-Focused Screening Collections Leveraging Favorable Predicted CNS Permeability Profile

With tPSA = 37 Ų, logP = 3.004, MW = 305.37, and only 3 rotatable bonds, the compound falls centrally within the CNS MPO desirable space and is predicted to have favorable passive blood-brain barrier permeability [1][3]. The -1.01 logP differential vs. the 4-chloro analog (logP = 4.01) [2] directly translates to a lower predicted risk of P-glycoprotein efflux and non-specific brain tissue binding. Procurement for CNS-targeted screening libraries should prioritize this fluoro compound over the 4-chloro variant on these grounds alone, even in the absence of target-specific potency data.

Chemical Probe Development Requiring an Unannotated Starting Point Free of Polypharmacology Bias

The compound's status as a ChEMBL-unreported, clinically untested molecule [1] makes it suitable for chemical probe development programs under the 'Chemical Probes Portal' framework, which emphasizes the use of well-characterized, selective compounds with transparent activity profiles. Unlike benzamide derivatives with established HDAC or sirtuin inhibition, this compound carries no mechanistic baggage. Researchers can build target-specific SAR from a genuinely unbiased starting scaffold, with the added advantage that the fluorophenyl-thioether motif is synthetically modular and amenable to parallel derivatization.

Quote Request

Request a Quote for N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.